molecular formula C14H16N8O B2439993 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034275-94-8

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide

Cat. No.: B2439993
CAS No.: 2034275-94-8
M. Wt: 312.337
InChI Key: RNBHRZBGGHBDFX-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16N8O and its molecular weight is 312.337. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide plays a significant role in biochemical reactions. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Cellular Effects

Related triazole compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors , which suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time would be valuable for understanding its temporal effects.

Dosage Effects in Animal Models

Studies on related compounds suggest that they may exhibit threshold effects and could have toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other triazole compounds, it may interact with enzymes or cofactors involved in similar metabolic pathways .

Biological Activity

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity based on diverse research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H21N7O2\text{C}_{15}\text{H}_{21}\text{N}_{7}\text{O}_{2}

It has a molecular weight of 331.37 g/mol and features a complex arrangement that includes a pyrrolidine moiety and a triazolo-pyridazine structure.

Research indicates that compounds similar to this compound often interact with various protein kinases, particularly those involved in cancer and inflammatory pathways. For instance, the compound shows potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in tumor progression and fibrosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of ALK5 : The compound exhibits IC50 values in the low micromolar range against ALK5, indicating strong inhibitory effects that could be leveraged for cancer therapy .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of similar triazole compounds. For example, a study on related triazolo compounds demonstrated significant antibacterial effects against various pathogens .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (μM)Reference
ALK5 InhibitionTGF-β type I receptor0.013
AntibacterialVarious pathogensVaries
Cytokine InhibitionIL-1β production28% - 94%

Detailed Research Findings

  • ALK5 Inhibition : In vitro studies show that this compound has shown potent inhibition against ALK5 with an IC50 value of 0.013 μM , suggesting its potential as a therapeutic agent in cancer treatment .
  • Cytokine Production : A series of imidazole derivatives were evaluated for their ability to inhibit cytokine production in stimulated human cells. The results indicated that certain derivatives achieved up to 94% inhibition of IL-1β production at concentrations around 10 μM .
  • Antimicrobial Activity : Related compounds have demonstrated promising antibacterial properties against various strains, which highlights the potential for developing new antimicrobial agents based on the imidazole and triazole scaffolds .

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBHRZBGGHBDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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